

GSK-1482160: A Comparative Analysis of its Cross-reactivity with Purinergic Receptors

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Compound of Interest

Compound Name: GSK-1482160

Cat. No.: B1264793

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GSK-1482160 has been identified as a potent, orally available negative allosteric modulator of the P2X7 receptor, a key player in inflammatory processes.[1] While extensively cited for its high selectivity, detailed quantitative data on its cross-reactivity with a broad panel of other purinergic receptors remains limited in publicly accessible literature. This guide synthesizes the available information to provide a comparative overview of **GSK-1482160**'s interaction with its primary target and discusses the methodologies used to assess its selectivity.

High Affinity for the Human P2X7 Receptor

GSK-1482160 demonstrates a high affinity for the human P2X7 receptor, with reported IC_{50} and K_i values in the nanomolar range, indicating potent antagonism.[1][2] In contrast, its affinity for the rat P2X7 receptor is significantly lower.[1] This species-specific difference is a critical consideration in the translation of preclinical research findings.

Cross-Reactivity Profile of GSK-1482160

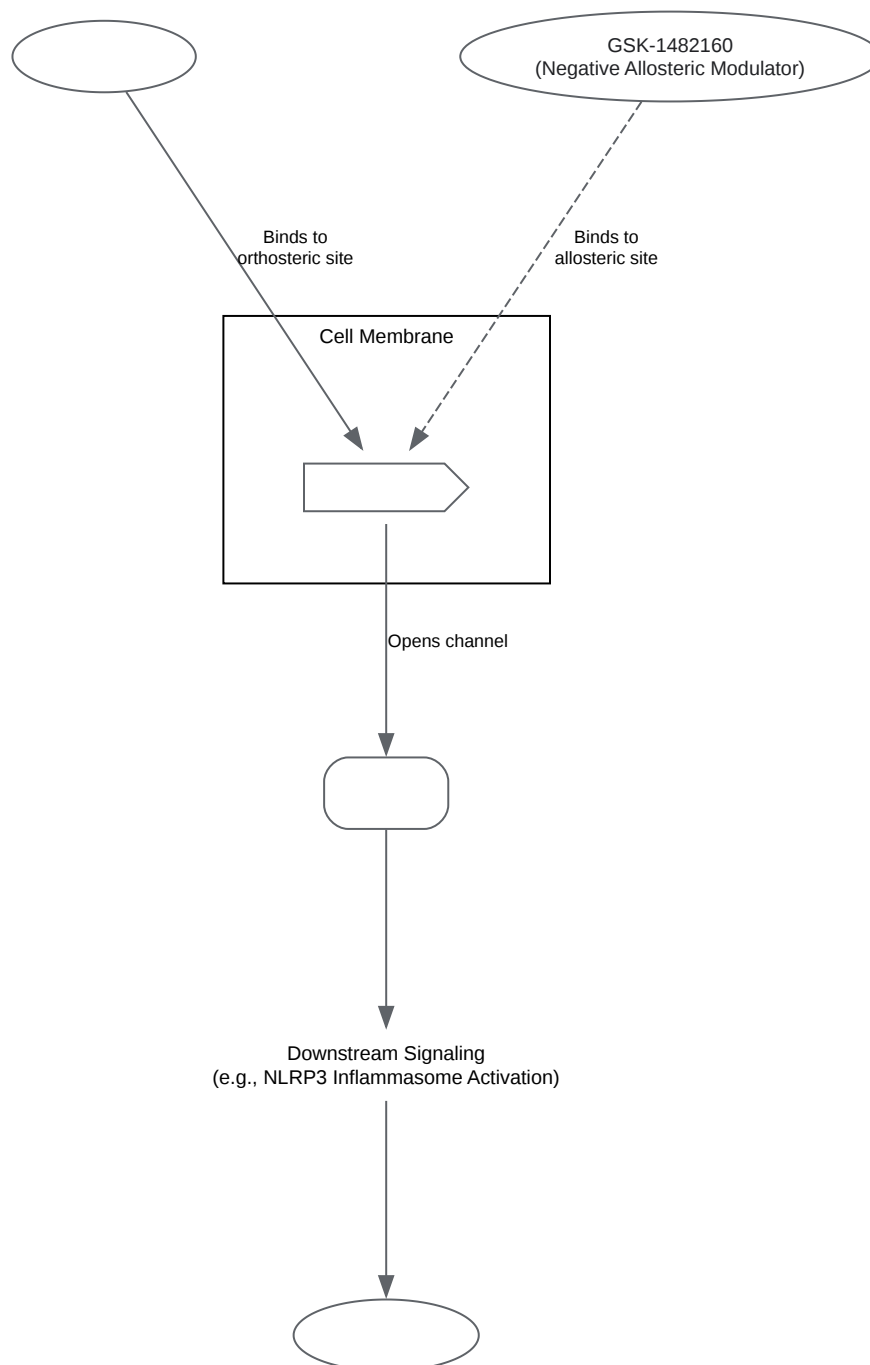
While the seminal publication on the discovery of **GSK-1482160** describes it as having "excellent in vivo activity in animal models of pain, and a profile suitable for progression to clinical studies," specific data from a comprehensive screen against other purinergic receptors (P2X1-6, P2Y subtypes) is not detailed in the available literature.[3] However, one study noted that the radiolabeled form of **GSK-1482160**, [^{11}C]GSK1482160, showed no affinity for the human P2X4 receptor.[4] Additionally, **GSK-1482160** has been reported to not significantly

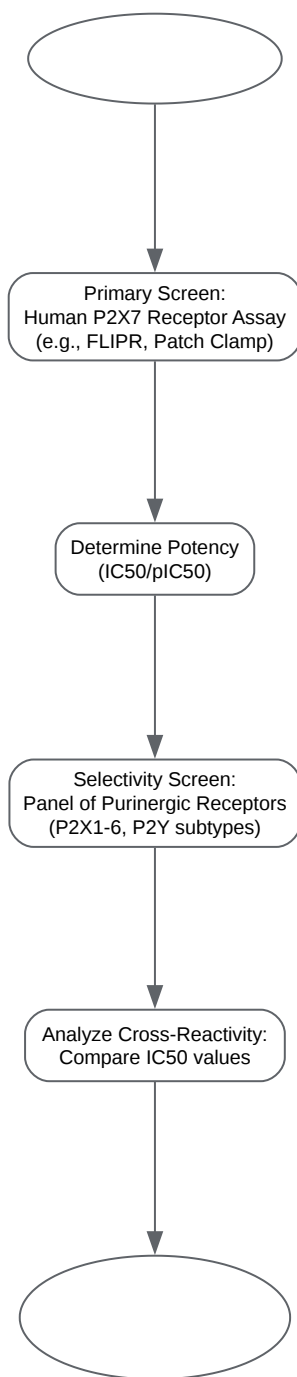
inhibit various CYP450 enzyme subtypes at concentrations up to 100 μ M, suggesting a degree of selectivity beyond the purinergic receptor family.^[1]

Due to the absence of comprehensive, publicly available data, a quantitative comparison table for cross-reactivity with other purinergic receptors cannot be provided at this time. Further investigation of the primary literature and its supplementary data, where available, is recommended for researchers requiring specific activity values against other purinergic subtypes.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of the P2X7 receptor and a typical experimental workflow for assessing the selectivity of a compound like **GSK-1482160**.





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